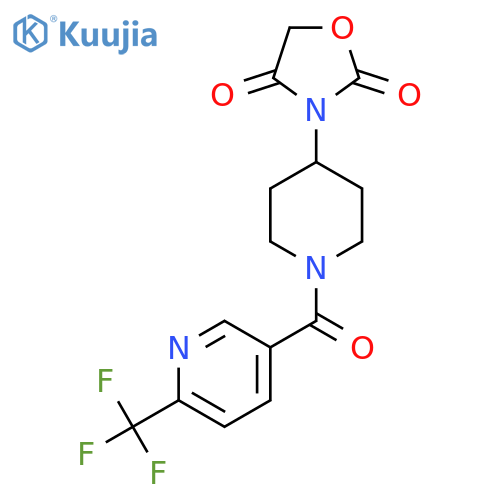Cas no 2034241-48-8 (3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione)

3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 2034241-48-8
- AKOS026689264
- 3-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione
- 3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
- F6474-1324
- 3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione
- 3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione
-
- インチ: 1S/C15H14F3N3O4/c16-15(17,18)11-2-1-9(7-19-11)13(23)20-5-3-10(4-6-20)21-12(22)8-25-14(21)24/h1-2,7,10H,3-6,8H2
- InChIKey: UGZYLZSDEWJFBD-UHFFFAOYSA-N
- SMILES: FC(C1=CC=C(C=N1)C(N1CCC(CC1)N1C(=O)OCC1=O)=O)(F)F
計算された属性
- 精确分子量: 357.09364042g/mol
- 同位素质量: 357.09364042g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 25
- 回転可能化学結合数: 2
- 複雑さ: 561
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 79.8Ų
3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6474-1324-5μmol |
3-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-48-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F6474-1324-2mg |
3-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-48-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F6474-1324-30mg |
3-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-48-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F6474-1324-50mg |
3-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-48-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F6474-1324-25mg |
3-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-48-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F6474-1324-5mg |
3-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-48-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6474-1324-20mg |
3-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-48-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F6474-1324-20μmol |
3-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-48-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F6474-1324-10mg |
3-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-48-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F6474-1324-40mg |
3-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034241-48-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione 関連文献
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
4. Book reviews
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dioneに関する追加情報
Introduction to 3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS No. 2034241-48-8)
3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione, identified by its CAS number 2034241-48-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a piperidine ring and an oxazolidine core. The presence of a trifluoromethyl group and a nicotinoyl moiety further enhances its chemical complexity and potential biological activity.
The structural design of 3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione positions it as a promising candidate for various therapeutic applications. The piperidine ring is a common pharmacophore in drug development, known for its ability to interact with biological targets and modulate physiological processes. In contrast, the oxazolidine ring introduces additional conformational flexibility, which can be exploited to optimize binding affinity and selectivity.
The incorporation of the trifluoromethyl group is particularly noteworthy, as this substituent is frequently employed in medicinal chemistry to enhance metabolic stability, improve binding interactions, and modulate pharmacokinetic properties. The nicotinoyl moiety, derived from nicotinic acid or its derivatives, is another key feature that may contribute to the compound's biological activity. Nicotinic acid derivatives are well-documented for their roles in cardiovascular health, inflammation modulation, and potential anticancer effects.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced efficacy and reduced side effects. The structural motifs present in 3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione, such as the piperidine and oxazolidine rings, are extensively studied for their ability to interact with enzymes and receptors involved in various disease pathways. This compound represents an excellent example of how structural diversification can lead to the discovery of new therapeutic agents.
The chemical synthesis of 3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 6-(Trifluoromethyl)nicotinic acid and 1-bromopiperidine. These intermediates are then coupled using palladium-catalyzed cross-coupling reactions to form the piperidine-nicotinoyl linkage. Subsequent reactions involving ring formation reactions introduce the oxazolidine core.
The final product is characterized using a range of analytical techniques including nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods confirm the molecular structure and purity of the compound, ensuring that it meets the stringent requirements for further biological evaluation.
Beyond its structural significance, 3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione has shown promise in preclinical studies as a potential therapeutic agent. Initial in vitro assays have highlighted its interaction with various biological targets, including enzymes and receptors implicated in inflammatory diseases and cancer. The compound's ability to modulate these targets suggests its potential as a lead molecule for further drug development.
The use of computational modeling techniques has also been instrumental in understanding the binding interactions of 3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione with its intended targets. Molecular dynamics simulations and virtual screening have helped identify key residues involved in binding and provided insights into how structural modifications can enhance potency and selectivity. These computational approaches complement traditional experimental methods and accelerate the drug discovery process.
In conclusion, 3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione represents a significant advancement in pharmaceutical chemistry due to its complex structure and potential therapeutic applications. Its unique combination of structural features makes it an attractive candidate for further investigation in drug development. As research continues to uncover new biological targets and mechanisms of action, compounds like this one are poised to play a crucial role in addressing unmet medical needs.
2034241-48-8 (3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione) Related Products
- 2680867-95-0(benzyl N-(2,6-dimethylphenyl)-N-(prop-2-yn-1-yl)carbamate)
- 529513-66-4(4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde)
- 2172931-40-5(4-Chloro-2-ethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one)
- 30839-61-3(N-Methyl-1-phenylcyclobutanamine)
- 1251626-66-0(1-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide)
- 51964-22-8(3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione)
- 865363-93-5(Islatravir)
- 52634-64-7((2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic acid)
- 1105198-48-8(1-benzyl-3-methyl-7-(propan-2-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 3421-76-9(2-Ethylnicotinic acid)




